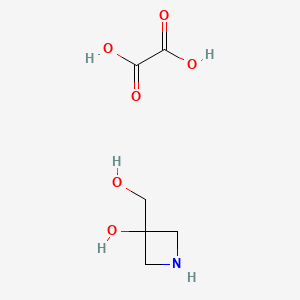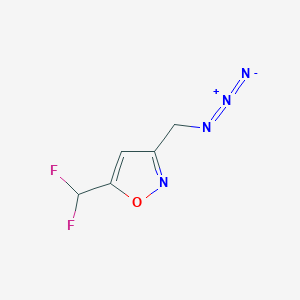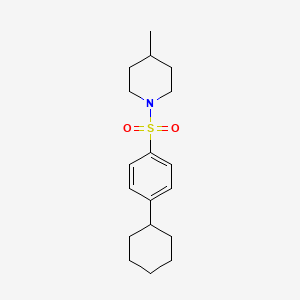
Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the IUPAC name tert-butyl 3-bromo-2-oxopropylcarbamate . It has a molecular weight of 252.11 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is 1S/C8H14BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Metabolism and Oxidation Studies
- Metabolism in Insects and Mice : Research on similar compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), demonstrates their metabolism and oxidation in various species, including flies, grass grubs, and mice. These studies revealed the formation of eleven oxidation products through hydroxylation processes (Douch & Smith, 1971).
Chemical Synthesis
- Synthesis of Carbamate Derivatives : Research has focused on the synthesis of various carbamate derivatives. For example, the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate via an asymmetric Mannich reaction represents a related area of study, highlighting the versatility of carbamate compounds in chemical synthesis (Yang, Pan, & List, 2009).
Organic Chemistry Applications
- Utility in Organic Syntheses : Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, like other carbamates, may find applications in organic chemistry. For instance, studies have detailed the preparation and reaction of similar carbamate compounds in the synthesis of various organic molecules (Padwa, Brodney, & Lynch, 2003).
Enzymatic Reactions and Catalysis
- Role in Enzymatic Processes : The carbamate family, including compounds like tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, may be relevant in studies exploring enzymatic reactions and catalysis. For example, research has shown that tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates are substrates for various enzymatic processes, leading to the formation of complex organic structures (Brugier, Outurquin, & Paulmier, 2001).
Comparative Toxicity Studies
- Comparative Toxicological Research : While focusing on compounds related to tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, research has been conducted to compare the toxicological effects of various carbamate derivatives. This includes studies on their impact on isolated rat hepatocytes, providing insights into the biological interactions of these chemicals (Nakagawa, Yaguchi, & Suzuki, 1994).
Catalysis and Polymerization
- Applications in Polymer Science : Research involving tert-butyl carbamates, including those structurally related to tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate, has also extended to polymer science. For example, atom transfer radical polymerization of tert-butyl acrylate and subsequent transformations highlight the role these compounds can play in the development of polymers (Davis & Matyjaszewski, 2000).
Mecanismo De Acción
The mechanism of action for Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate is not specified in the sources I found. The mechanism of action would depend on the specific context in which the compound is used, such as the type of reaction it’s involved in or the biological system it’s interacting with .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBFAUMGJGGUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-bromo-2-oxopropyl)-N-methylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
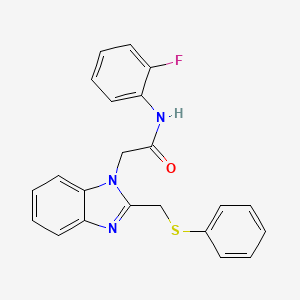
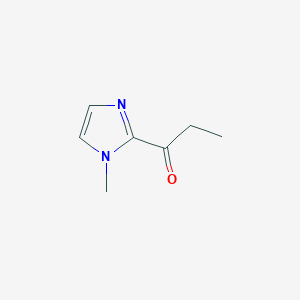
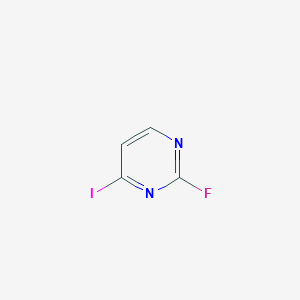
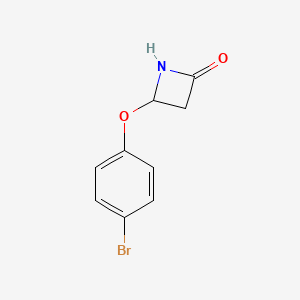
![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)
![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

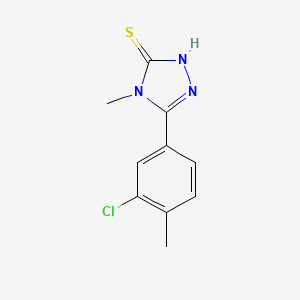
![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)
